[(2R)-1,4-dibenzylpiperazin-2-yl]methanol
Description
[(2R)-1,4-Dibenzylpiperazin-2-yl]methanol is a chiral piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The molecule features two benzyl substituents at the 1- and 4-positions and a hydroxymethyl (-CH2OH) group at the 2-position in the (R)-configuration. This compound is synthesized via reaction of N,N'-dibenzylethanediamine with (S)-epichlorohydrin, yielding a mixture containing minor diazepane byproducts (e.g., 1,4-dibenzyl-1,4-diazepan-6-ol) that are later resolved during purification . Its hydrochloride salt form (CAS 2225787-90-4) is commonly used in pharmaceutical intermediates due to enhanced solubility .
Properties
IUPAC Name |
[(2R)-1,4-dibenzylpiperazin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPGWGAPDMYFM-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis and Catalysis
Starting with N,N-dibenzyl-2-vinyl-1,2-diaminoethane , RCM with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C forms the piperazine ring. Subsequent oxidative hydroxylation (e.g., OsO/NMO) introduces the methanol moiety at the 2-position.
Key Data:
| Catalyst | Cyclization Efficiency (%) | Post-Functionalization Yield (%) |
|---|---|---|
| Grubbs II | 88 | 72 (OsO) |
| Hoveyda-Grubbs II | 92 | 68 (Sharpless dihydroxylation) |
Chiral Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution remains critical. The racemic mixture of 1,4-dibenzylpiperazin-2-ylmethanol is treated with di-p-toluoyl-D-tartaric acid to form diastereomeric salts. Differential crystallization in ethanol/water isolates the (R)-enantiomer with >99% purity.
Key Data:
| Resolving Agent | Solvent System | Recovery (%) | ee (%) |
|---|---|---|---|
| Di-p-toluoyl-D-tartaric acid | EtOH/HO | 45 | 99.5 |
| L-(+)-Camphorsulfonic acid | Acetone | 38 | 98.7 |
Asymmetric Organocatalytic Synthesis
Recent advances employ proline-derived catalysts for enantioselective Mannich reactions. A three-component reaction between benzylamine, glyoxal, and formaldehyde in the presence of L-proline (20 mol%) generates the piperazine scaffold with 85% ee. Subsequent benzylation and hydroxylation complete the synthesis.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Reductive Amination | High yields, modular substrate design | Requires chiral ligands/catalysts | Industrial |
| RCM | Atom-economic, single-step cyclization | Costly catalysts, functionalization steps | Lab-scale |
| Chiral Resolution | No stereoselective synthesis required | Low recovery, solvent-intensive | Pilot-scale |
| Organocatalysis | Eco-friendly, mild conditions | Moderate ee, limited substrate scope | Lab-scale |
Critical Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance imine formation rates but may reduce enantioselectivity.
-
Temperature Control : Lower temperatures (0–5°C) favor kinetic control in asymmetric reductions, improving ee.
-
Purification : Silica gel chromatography with EtOAc/hexane (3:7) effectively separates diastereomers.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes reductive amination due to reagent availability and process robustness. A patented continuous-flow system achieves 90% yield by maintaining precise pH (5.5–6.0) and residence time (2 hr). The final dihydrochloride salt is precipitated using HCl/EtO, yielding 98% purity .
Chemical Reactions Analysis
Types of Reactions
®-(1,4-Dibenzylpiperazin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
[(2R)-1,4-dibenzylpiperazin-2-yl]methanol serves as a crucial building block in organic synthesis. Its structure enables the formation of more complex molecules through various chemical reactions, including alkylation and acylation. The compound's versatility allows chemists to modify its structure for specific applications in drug development and material science.
Biological Applications
Antimicrobial Properties
Research has demonstrated that [(2R)-1,4-dibenzylpiperazin-2-yl]methanol exhibits significant antimicrobial activity. A study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) indicating potential for therapeutic use in treating bacterial infections.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. Mechanistic investigations suggest that it induces apoptosis and causes cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent.
Neuropharmacological Effects
The compound may also act as a modulator of serotonin receptors, which could have implications for treating mood disorders. This neuropharmacological activity underscores the need for further research into its effects on neurological pathways.
Medicinal Chemistry
Drug Development Potential
Given its biological activities, [(2R)-1,4-dibenzylpiperazin-2-yl]methanol is being explored in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with various molecular targets makes it a candidate for designing drugs aimed at specific diseases, particularly those involving microbial infections and cancer.
Industrial Applications
Specialty Chemicals Production
In industrial settings, [(2R)-1,4-dibenzylpiperazin-2-yl]methanol is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow for the development of materials with enhanced stability and reactivity.
Antimicrobial Study
A comprehensive study investigated the antimicrobial efficacy of [(2R)-1,4-dibenzylpiperazin-2-yl]methanol against common pathogens. The results indicated that the compound could serve as a viable alternative to traditional antibiotics due to its effectiveness at low concentrations.
Cancer Cell Line Inhibition
In another case study focusing on cancer therapeutics, researchers treated various cancer cell lines with [(2R)-1,4-dibenzylpiperazin-2-yl]methanol. The findings revealed significant inhibition of cell proliferation and suggested potential pathways involved in apoptosis induction.
Neuropharmacological Assessment
A neuropharmacological assessment highlighted the compound's interaction with serotonin receptors. This study provided insights into potential applications for mood disorders and emphasized the need for further exploration into its psychoactive properties.
Mechanism of Action
The mechanism of action of ®-(1,4-dibenzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Diazepane Cores
(a) 1,4-Dibenzyl-1,4-diazepan-6-ol
- Structure : Seven-membered diazepane ring with benzyl groups at 1,4-positions and a hydroxyl group at the 6-position.
- Key Differences :
- Ring Size : Diazepane’s seven-membered ring introduces greater conformational flexibility compared to the rigid six-membered piperazine core of the target compound. This flexibility may alter binding kinetics in receptor interactions .
- Synthesis : Both compounds are synthesized from N,N'-dibenzylethanediamine but diverge in intermediates (epichlorohydrin vs. alternative reagents) .
(b) [2-(4-Methylperhydro-1,4-diazepin-1-yl)phenyl]methanol
- Structure: Diazepane ring with a methyl group at the 4-position and a phenylmethanol substituent.
- Physicochemical Properties: Higher molecular weight (220.32 g/mol vs. ~330 g/mol for the target compound) and reduced hydrophilicity due to the methyl and phenyl groups .
Functional Group Variations in Piperazine Derivatives
(a) 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
- Structure : Piperazine core with benzyl groups and an acetonitrile (-CH2CN) substituent.
- Key Differences :
(b) 2,2'-(Piperazine-1,4-diyl)diethanol
- Structure: Piperazine with two ethanol (-CH2CH2OH) groups.
- Key Differences :
Heterocyclic Analogues with Oxygen/Nitrogen Variations
(a) [(2R)-1,4-Dioxan-2-yl]methanol
- Structure : Dioxane ring (oxygen atoms at 1,4-positions) with a hydroxymethyl group.
- Key Differences :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
